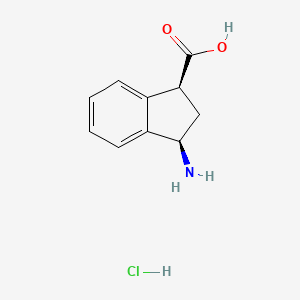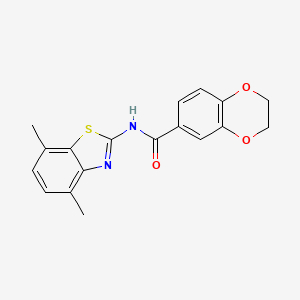![molecular formula C20H20N2O4 B2707619 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-59-2](/img/structure/B2707619.png)
2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with potential applications across various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its specific reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis of 2,3-dimethoxybenzoic acid from 2,3-dimethoxytoluene through oxidation using an oxidizing agent like potassium permanganate.
Step 2: : Conversion of 2,3-dimethoxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride.
Step 3: : Reaction of the resulting acid chloride with 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under controlled conditions to form the desired amide.
Industrial Production Methods
The industrial production might employ continuous flow reactors for enhanced control over reaction parameters, ensuring higher yields and purity.
Use of catalysts to optimize reaction rates and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: : The ketone group can be reduced to an alcohol under mild conditions using reducing agents like sodium borohydride.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, which can modify the compound's functional groups and reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: : Formation of carboxylic acids from methoxy groups.
Reduction: : Formation of alcohols from the ketone group.
Substitution: : Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in organic synthesis.
Study of reaction mechanisms and pathways.
Biology
Potential pharmacological activities due to its complex structure.
Exploration as a molecular probe in biochemical assays.
Medicine
Investigated for therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
Used in the development of specialty chemicals.
Mechanism of Action
Mechanism
Interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.
The methoxy and ketone groups can form hydrogen bonds or hydrophobic interactions with target proteins, altering their activity.
Molecular Targets and Pathways
Enzymes involved in metabolic pathways.
Receptors on cell membranes that mediate signaling pathways.
Comparison with Similar Compounds
Comparison
Compared to similar benzamide derivatives, 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits unique reactivity due to its specific functional groups.
Similar compounds might include:
2,3-dimethoxybenzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
4-methoxybenzamide derivatives
Properties
IUPAC Name |
2,3-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-5-3-4-15(19(16)26-2)20(24)21-14-10-12-6-7-17(23)22-9-8-13(11-14)18(12)22/h3-5,10-11H,6-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPGIXPQIVAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)

![N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2707543.png)
![4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2707545.png)

![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2707547.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B2707549.png)
![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)
![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)

![N-[2-(4-FLUORO-3-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2707559.png)
